molecular formula C19H15FN4O B11440410 2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11440410
M. Wt: 334.3 g/mol
InChI Key: DZEDSYSJFFSDRX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of fluorine and methoxy groups in the phenyl rings can influence the compound’s biological activity and its interaction with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and a suitable aldehyde or ketone.

    Introduction of the 4-fluorophenyl group: This step can be carried out via a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives.

    Attachment of the 4-methoxyphenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using 4-methoxyphenylboronic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in dimethylformamide, while electrophilic substitution can be performed using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the specific combination of fluorine and methoxy groups, which can significantly influence its pharmacological properties. The presence of these groups can enhance its binding affinity to molecular targets and improve its metabolic stability compared to similar compounds.

Properties

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C19H15FN4O/c1-25-16-8-6-15(7-9-16)22-19-18(13-2-4-14(20)5-3-13)23-17-12-21-10-11-24(17)19/h2-12,22H,1H3

InChI Key

DZEDSYSJFFSDRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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